5-Isothiocyanato-2-methylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

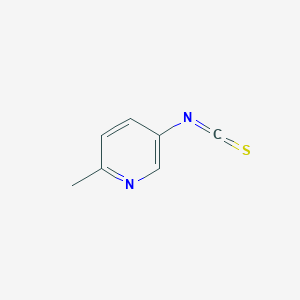

5-Isothiocyanato-2-methylpyridine: is an organic compound with the molecular formula C7H6N2S . It belongs to the class of isothiocyanates, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a pyridine ring substituted with a methyl group at the 2-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Isothiocyanato-2-methylpyridine can be synthesized through several methods. One common approach involves the reaction of 2-methylpyridine with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired isothiocyanate compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more sustainable methods. For example, the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases has been explored. This method offers a greener alternative by avoiding the use of highly toxic reagents like thiophosgene .

Análisis De Reacciones Químicas

Types of Reactions: 5-Isothiocyanato-2-methylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of thioureas, carbamates, and dithiocarbamates, respectively.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to nucleophilic substitution.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in organic solvents like dichloromethane or ethanol at room temperature or under mild heating.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products:

Thioureas: Formed by the reaction with amines.

Carbamates: Formed by the reaction with alcohols.

Dithiocarbamates: Formed by the reaction with thiols.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : 5-Isothiocyanato-2-methylpyridine serves as a versatile building block in organic synthesis. It is used to create more complex organic molecules, including various heterocycles and thiourea derivatives, which are important in medicinal chemistry .

Biology

- Biochemical Probes : This compound has been investigated for its ability to interact with nucleophilic sites in biomolecules, making it a potential biochemical probe for studying protein interactions and modifications .

- Antimicrobial Activity : Research has shown that this compound exhibits antimicrobial properties against various pathogens. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .

Medicine

- Therapeutic Potential : The compound has been explored for its anticancer properties. It is believed to induce apoptosis in cancer cells through mechanisms involving the modification of cellular proteins and pathways .

- Anti-inflammatory Properties : Some studies have suggested that this compound may have anti-inflammatory effects, potentially useful in treating conditions characterized by chronic inflammation .

Table 1: Comparison of Biological Activities

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µg/mL) |

|---|---|---|

| This compound | 15 - 30 | 4.8 |

| Thiourea Derivative A | 20 - 40 | 10 |

| Thiourea Derivative B | 25 - 50 | 8 |

Case Study 1: Antimicrobial Efficacy

In a study published in Science.gov, various thiourea derivatives were synthesized from isothiocyanates, including this compound. The derivatives exhibited significant antibacterial activity against several strains of bacteria, with minimum inhibitory concentrations (MIC) ranging from 15 µg/mL to 30 µg/mL .

Case Study 2: Anticancer Mechanisms

Research published in PMC indicated that this compound induced cell death in HepG2 liver cancer cells through caspase activation pathways. The study reported an IC50 value of approximately 4.8 µg/mL, demonstrating its potential as a lead compound for anticancer drug development .

Mecanismo De Acción

The mechanism of action of 5-isothiocyanato-2-methylpyridine involves the formation of covalent bonds with nucleophilic sites on target molecules. The isothiocyanate group reacts with amino, hydroxyl, and thiol groups in proteins and other biomolecules, leading to the formation of stable adducts. This reactivity underlies its use in modifying enzymes and other biological targets .

Comparación Con Compuestos Similares

- Phenyl isothiocyanate

- Allyl isothiocyanate

- Benzyl isothiocyanate

- Sulforaphane

Comparison: 5-Isothiocyanato-2-methylpyridine is unique due to its pyridine ring structure, which imparts distinct chemical properties compared to other isothiocyanates. For example, sulforaphane, derived from cruciferous vegetables, is well-known for its anticancer properties, whereas this compound is more commonly used in synthetic chemistry and industrial applications .

Actividad Biológica

5-Isothiocyanato-2-methylpyridine (ITC) is a compound of significant interest due to its diverse biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

This compound is an isothiocyanate derivative characterized by the presence of a pyridine ring substituted with an isothiocyanate functional group. This structure is pivotal for its biological activity, as isothiocyanates are known for their ability to interact with various biological targets.

1. Anticancer Activity

Several studies have highlighted the anticancer potential of isothiocyanates, including this compound. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : Isothiocyanates like this compound may exert their anticancer effects by modulating cell signaling pathways involved in cell proliferation and apoptosis. They can inhibit histone deacetylases (HDACs), leading to altered gene expression associated with cancer progression .

- Case Study : In vitro studies have shown that this compound effectively reduces viability in several cancer cell lines, including breast and colon cancer cells. The IC50 values for these effects typically range from 10 to 30 µM, indicating a potent anticancer activity.

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been documented:

- Effectiveness Against Bacteria : This compound demonstrates significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these bacteria are reported to be around 32 µg/mL .

- Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell membranes and interference with metabolic processes.

3. Anti-inflammatory Activity

The anti-inflammatory properties of this compound are noteworthy:

- Inhibition of Inflammatory Mediators : Studies show that this compound can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The IC50 values for NO inhibition are around 15 µM, suggesting a moderate anti-inflammatory effect .

- Pathway Involvement : The anti-inflammatory effects are linked to the suppression of the NF-κB signaling pathway, which plays a crucial role in regulating inflammatory responses.

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound:

Propiedades

IUPAC Name |

5-isothiocyanato-2-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c1-6-2-3-7(4-8-6)9-5-10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBAODYMCMUGIBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.